1,2-Dibromoethylene

Description

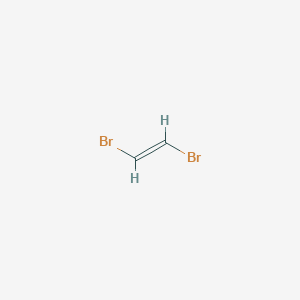

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1,2-dibromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUEMKLYAGTNQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060241, DTXSID001019898 | |

| Record name | 1,2-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-dibromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index] | |

| Record name | 1,2-Dibromoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in many org solvents, In water, 8,910 mg/l @ 25 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.21 @ 17 °C/4 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C | |

| Record name | 1,2-Dibromoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

590-12-5, 540-49-8, 25429-23-6 | |

| Record name | Ethene, 1,2-dibromo-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromoethylene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-dibromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOETHYLENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UWX7EBVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: -6.5 °C /Trans-isomer/ | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies for 1,2 Dibromoethylene

Direct Halogenation of Acetylene (B1199291)

The most direct route to 1,2-dibromoethylene is the addition of bromine across the triple bond of acetylene. This process can be achieved using different brominating agents and systems, each with distinct characteristics regarding handling, safety, and reaction control.

Bromination with Elemental Bromine

The traditional synthesis involves the direct reaction of acetylene (C₂H₂) with elemental bromine (Br₂). wikipedia.org This halogenation reaction is typically performed by bubbling acetylene gas through a solution of bromine. To prevent the over-addition of bromine, which would lead to the formation of 1,1,2,2-tetrabromoethane, the reaction is controlled by using an excess of acetylene, making bromine the limiting reagent. wikipedia.org

One documented experimental procedure involves passing acetylene into a solution of bromine in dichloromethane, with the presence of N,N-dimethyl-formamide (DMF), at low temperatures (-5 to 0 °C). chemicalbook.com Following the reaction, the mixture is quenched, purified, and distilled to yield the final product. chemicalbook.com This method has been shown to be highly stereoselective, predominantly forming the (E)-isomer. chemicalbook.com

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | Acetylene, Bromine | chemicalbook.com |

| Solvent | Dichloromethane | chemicalbook.com |

| Additive | N,N-dimethyl-formamide (DMF) | chemicalbook.com |

| Temperature | -5 to 0 °C | chemicalbook.com |

| Reaction Time | 4 hours | chemicalbook.com |

| Yield | 73% | chemicalbook.com |

| Purity | 98.6% | chemicalbook.com |

| E/Z Ratio | 96/4 | chemicalbook.com |

Alternative Halogenation with N-Bromosuccinimide and Lithium Bromide Systems

To circumvent the handling of highly toxic and volatile molecular bromine, alternative brominating systems have been developed. organic-chemistry.org An efficient method involves the use of N-Bromosuccinimide (NBS) in combination with lithium bromide (LiBr). wikipedia.orgorganic-chemistry.org This system allows for the dibromination of carbon-carbon unsaturated bonds, including those in alkynes, under mild conditions. organic-chemistry.orgresearchgate.net

In this reaction, NBS acts as the source of the electrophilic bromine (Br⁺), while lithium bromide provides the bromide anion (Br⁻). wikipedia.org The combination of two equivalents of both NBS and LiBr in a solvent like tetrahydrofuran (B95107) (THF) at room temperature can effectively dibrominate alkynes to produce this compound in good to excellent yields. organic-chemistry.orgresearchgate.net This approach is considered a safer and more environmentally friendly alternative to using elemental bromine. organic-chemistry.org

Stereoselective Approaches in this compound Synthesis

Controlling the stereochemistry of the double bond in this compound to selectively produce either the cis (Z) or trans (E) isomer is a significant aspect of its synthesis. The direct bromination of acetylene with elemental bromine demonstrates a high degree of stereoselectivity. The reaction proceeds through an anti-addition mechanism, resulting in the preferential formation of the trans or (E)-isomer. chemicalbook.com Research data indicates that this method can yield an E/Z isomer ratio as high as 96/4, highlighting its effectiveness in producing (E)-1,2-dibromoethylene. chemicalbook.com

Green Chemistry Principles in this compound Synthesis Research

Modern chemical synthesis places increasing emphasis on "green chemistry," which focuses on designing processes that reduce or eliminate the use and generation of hazardous substances.

Exploration of Environmentally Benign Synthetic Routes

The development of safer and more sustainable methods for synthesizing this compound is an active area of research. A key example of a greener approach is the replacement of elemental bromine with the NBS and lithium bromide system. organic-chemistry.org This substitution avoids the significant hazards associated with handling Br₂ and allows the reaction to be conducted in less harmful solvents, such as THF, avoiding environmentally blacklisted solvents like carbon tetrachloride (CCl₄). organic-chemistry.org

Another green strategy involves the in situ generation of bromine from less hazardous reagents. For instance, the reaction between hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) can produce bromine directly within the reaction mixture, minimizing the need to handle and store it. gordon.edu While this specific system has been detailed for the bromination of other alkenes, the principle represents a viable green alternative for halogenation reactions. gordon.edu

Catalytic Approaches in this compound Formation

Reaction Mechanisms and Reactivity of 1,2 Dibromoethylene

Electrophilic Addition Reactions

Alkenes, characterized by their electron-rich carbon-carbon double bonds, readily undergo electrophilic addition reactions. cognitoedu.orgibchem.com In these reactions, an electrophile is attracted to the high electron density of the pi bond, leading to the breaking of the pi bond and the formation of new sigma bonds. cognitoedu.orgibchem.com

For 1,2-dibromoethylene, electrophilic addition typically involves the addition of halogens or hydrogen halides across the double bond. The mechanism generally involves the initial attack of the electrophile on the double bond, forming a carbocation intermediate (or a cyclic halonium ion in the case of halogen addition), followed by the attack of a nucleophile on the carbocation. cognitoedu.orgchemistryguru.com.sg

For instance, the reaction of an alkene with bromine involves the polarization of the bromine molecule by the approaching pi bond, followed by heterolytic fission of the Br-Br bond. cognitoedu.orglibretexts.org One bromine atom forms a bond with a carbon atom of the alkene, generating a positively charged bromonium ion intermediate. cognitoedu.orglibretexts.org A negatively charged bromide ion then attacks the carbocation, resulting in the formation of a vicinal dibromoalkane. cognitoedu.orgchemistryguru.com.sg

While the direct electrophilic addition to this compound is possible, it's important to note that the presence of the existing bromine atoms can influence the reaction pathway and product distribution. In reactions with unsymmetrical reagents, the regioselectivity of the addition might be governed by factors such as the stability of the intermediate carbocation, following Markovnikov's rule where applicable to the specific substrate. atu.kz

Nucleophilic Substitution Reactions

Although alkenes are typically known for electrophilic addition, vinyl halides like this compound can undergo nucleophilic substitution reactions under certain conditions. These reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. vedantu.com

Nucleophilic substitution on vinyl halides is generally less facile than on saturated alkyl halides due to the sp² hybridized carbon atom involved in the C-Br bond, which makes backside attack more difficult. However, under appropriate conditions, such as the use of strong nucleophiles or elevated temperatures, these reactions can occur.

One notable example is the reaction of this compound with strong bases, which can lead to elimination reactions (discussed in the next section) or, under specific conditions, nucleophilic substitution. For instance, reaction with potassium hydroxide (B78521) can lead to the formation of acetylene (B1199291), which involves both elimination and potentially substitution steps depending on the reaction conditions and stoichiometry.

The mechanism of nucleophilic substitution on vinyl halides can proceed via different pathways, including addition-elimination or concerted mechanisms, depending on the specific structure of the halide and the reaction conditions.

Elimination Reactions to Alkyne Derivatives

This compound can undergo elimination reactions to form alkyne derivatives, specifically acetylene. This transformation typically involves the removal of two molecules of hydrogen bromide (HBr) from the this compound molecule. ucalgary.calibretexts.org

This double elimination is often carried out using strong bases, such as sodium amide (NaNH₂) in a solvent like liquid ammonia. ucalgary.calibretexts.orgmasterorganicchemistry.com The reaction proceeds through a stepwise E2 elimination mechanism. ucalgary.calibretexts.orglibretexts.org The first elimination step removes a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of a bromoalkene (vinyl bromide). masterorganicchemistry.com The second elimination step then removes another hydrogen atom and the remaining bromine atom from the vinyl bromide, forming the carbon-carbon triple bond of acetylene. masterorganicchemistry.com

The use of a strong base is crucial for these elimination reactions, particularly for the second step, as eliminating a halide from a vinyl halide is generally more difficult than from a saturated alkyl halide. ucalgary.ca

Reaction Dynamics and Energetic Considerations

The study of reaction dynamics and energetic considerations provides insights into the detailed pathways, rates, and energy changes associated with the transformations of this compound. This involves understanding concepts like kinetic and thermodynamic control and the role of potential energy surfaces.

Kinetic and Thermodynamic Control of Reaction Outcomes

When a reaction can yield more than one product, the relative amounts of these products can be influenced by the reaction conditions, leading to either kinetic or thermodynamic control. plutusias.comlibretexts.org

Kinetic control favors the product that is formed most rapidly. plutusias.comlibretexts.org This typically occurs under milder conditions or when the reaction is stopped before equilibrium is reached. The product formed under kinetic control is associated with the lowest activation energy barrier. plutusias.com

Thermodynamic control favors the most stable product. plutusias.comlibretexts.org This is usually achieved under more vigorous conditions or when the reaction is allowed to reach equilibrium. The product formed under thermodynamic control is the one with the lowest free energy. plutusias.com

In the context of this compound reactions, particularly those that can lead to isomeric products or products from competing pathways (like addition vs. elimination), the reaction temperature and duration can play a significant role in determining whether the product distribution is governed by kinetics or thermodynamics. For example, in reactions involving the addition of reagents to conjugated systems (though this compound is not a conjugated diene, the principle applies to reactions with competing pathways), lower temperatures often favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product. libretexts.orgmasterorganicchemistry.com

Potential Energy Surfaces in this compound Transformations

Potential energy surfaces (PES) are theoretical constructs that represent the energy of a molecular system as a function of the positions of its atoms. fiveable.melongdom.orglibretexts.org They provide a detailed landscape of the energy changes that occur during a chemical reaction, illustrating stable molecular geometries (minima on the PES), transition states (saddle points on the PES), and reaction pathways. fiveable.melongdom.orglibretexts.org

For this compound, computational studies can map the PES for various reactions it undergoes, such as elimination or dissociation. These surfaces help in understanding the energy barriers that must be overcome for a reaction to occur (activation energy) and the relative stability of reactants, intermediates, and products. fiveable.meresearchgate.net

Studies on the photodissociation of related dibromoethylenes have utilized ab initio potential energy calculations to understand the dissociation pathways and the energetics involved in C-Br bond cleavage and molecular elimination. researchgate.netresearchgate.net While specific PES for all reactions of this compound were not extensively detailed in the search results, the general principles of PES apply to its transformations, providing a framework for understanding the energetic landscape of its chemical reactions. fiveable.melongdom.org The shape of the PES is influenced by intramolecular forces, including covalent bonding and steric interactions, and intermolecular forces in condensed phases. fiveable.me

Isomeric and Rotational Effects on Reaction Pathways

This compound exists as cis and trans isomers, which have different spatial arrangements of the bromine atoms relative to the double bond. wikipedia.org These isomeric differences can lead to variations in physical and chemical properties, including reactivity. wikipedia.orgsolubilityofthings.com

The cis and trans isomers can exhibit different reactivities in various chemical processes. aip.orgnih.govrsc.org For example, studies on the photofragmentation dynamics of cis and trans-1,2-dibromoethylene have shown isomer-specific reactivity, with the formation of certain product ions being favored from one isomer over the other under specific excitation conditions. researchgate.netaip.orgnih.gov The cis isomer, being polar, can also exhibit rotational-state-specific behavior in inhomogeneous electric fields, which can influence its reactivity in certain experiments. nih.govrsc.orgnih.gov

The differing spatial arrangements of the bromine atoms in the cis and trans isomers can influence steric and electronic effects during reactions. For instance, in nucleophilic substitution reactions, the steric hindrance around the carbon atoms can differ between the isomers, potentially affecting the rate of attack by a nucleophile. Electronic effects, such as the interaction of bromine lone pairs with the pi system, can also vary between the isomers and influence their stability and reactivity. researchgate.net

Research utilizing techniques like multiphoton excitation and crossed-beam experiments with electrostatic deflection has provided experimental evidence for isomer-specific photoionization and photofragmentation dynamics in this compound, highlighting the importance of molecular geometry in determining reaction outcomes even in relatively small molecules. aip.orgnih.govrsc.orgnih.gov

Chemi-ionization Dynamics with Metastable Species

Studies involving the chemi-ionization of 1,2-dibromoethene (B7949689) with metastable neon atoms (Ne*) have demonstrated pronounced isomeric and rotational specificities in reaction rates and product branching ratios rsc.orgrsc.orgresearchgate.net. Experiments using a crossed-beam setup with an electrostatic deflector have allowed for the spatial separation of cis and trans isomers, as well as individual rotational states of the cis isomer, to study their reactions with excited neon atoms rsc.orgresearchgate.net.

The chemi-ionization process with metastable species like Ne*(³P₂,₀ states) can proceed via different microscopic mechanisms, including Penning ionization (PI) and dissociative ionization (DI) rsc.orgacs.org. Penning ionization typically results in the formation of the intact molecular ion, while dissociative ionization leads to fragmentation acs.org.

Research indicates that both DI and PI pathways are sensitive to the initial conformation (cis or trans) of 1,2-dibromoethene rsc.org. Furthermore, the rotational state of the molecule can also play a significant role researchgate.net. For instance, low rotational states (e.g., J=3) of cis-1,2-dibromoethene have been observed to dominate dissociative ionization pathways, favoring the production of Br⁺ fragments . This is attributed to stereodynamic alignment with the metastable neon atoms, arising from dipole-induced interactions . In contrast, higher rotational states (J ≥ 4) appear to enhance the Penning ionization pathway, leading to the formation of intact molecular ions . Quantum-chemical calculations suggest that this selectivity is a result of orientation-dependent electron transfer during collisions between Ne* and the molecule . Different product branching ratios for PI and DI have been observed for the two isomers rsc.org.

Photofragmentation Dynamics of cis- and trans-1,2-Dibromoethylene

The photofragmentation dynamics of cis- and trans-1,2-dibromoethylene have been investigated using techniques such as multiphoton excitation with picosecond and femtosecond laser pulses rsc.orgnih.govresearchgate.netarxiv.org. These studies reveal distinct fragmentation pathways and product distributions depending on the isomer and excitation conditions.

Upon multiphoton excitation with a picosecond laser pulse, the production of the Br₂⁺ ion product preferentially originates from the cis isomer rather than the trans isomer nih.govresearchgate.net. Low kinetic energy components of the Br⁺ and Br₂⁺ product state distributions, exhibiting Boltzmann-type isotropic behavior, are likely a result of unimolecular reactions of the vibrationally hot cationic ground state formed by three-photon absorption at photon energies below approximately 38,000 cm⁻¹ nih.govresearchgate.net.

Highly anisotropic kinetic energy components of Br⁺ and Br₂⁺ appear at higher photon energies (above ~38,000 cm⁻¹), where transitions between cationic states are facilitated nih.gov. The fast anisotropic component with a β parameter of approximately +2 in the Br⁺ product distribution is likely associated with the trans isomer nih.gov. Conversely, the anisotropic component of Br₂⁺ with a β parameter of approximately -0.5 is attributed to the photodissociation of the cis isomer nih.gov. Theoretical predictions suggest that the transition dipole moment for the D₄ - D₀ transition, which has the strongest oscillator strength, is parallel to the C-Br bond axis for the trans isomer and parallel to the C=C bond axis for the cis isomer nih.gov. The observation of a perpendicular transition for the high-kinetic-energy portion of the Br₂⁺ photofragment further supports its origin primarily from the cis species rsc.org.

Studies using femtosecond laser irradiation have also shown pronounced isomer-specific photofragmentation dynamics for different product channels rsc.orgarxiv.org. Experimental findings are consistent with a dissociative multiphoton ionization mechanism yielding various ionic photofragments rsc.orgarxiv.org. For example, under strong-field femtosecond laser irradiation, the trans isomer exhibits a significantly reduced photofragmentation rate for the formation of the C₂H₂Br⁺ ion compared to the cis isomer arxiv.org. In contrast, the photofragmentation rate of trans-1,2-dibromoethylene for the formation of the Br⁺ product is approximately twice as high as that of the cis isomer arxiv.org. The formation rate of the C₂H₂⁺ product appears comparable for both isomers arxiv.org. These isomer-specific differences in fragmentation channels suggest the involvement of different photofragmentation mechanisms for the various products arxiv.org.

The distinct photodissociation dynamics observed for the cis and trans isomers in cationic excited states upon multiphoton excitation highlight the significant influence of molecular geometry on reactivity under strong optical fields rsc.orgnih.gov.

Observed Photofragmentation Product Ratios (Femtosecond Laser Irradiation) arxiv.org

| Ionic Product | Trans-DBE Rate vs. Cis-DBE Rate |

| C₂H₂Br⁺ | ~5 times reduced |

| Br⁺ | ~2 times higher |

| C₂H₂⁺ | Comparable |

Note: These are relative rates observed under specific experimental conditions.

Spectroscopic and Computational Investigations of 1,2 Dibromoethylene Structure and Reactivity

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for analyzing the conformational landscape of molecules like 1,2-dibromoethylene. The distinct vibrational modes of the cis and trans isomers lead to characteristic spectral fingerprints, allowing for their identification and the study of their relative populations.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy has been utilized to study the conformational equilibrium of 1,2-dibromoethane (B42909) in various phases and media. researchgate.netresearchgate.net The IR spectra of the cis and trans isomers exhibit different absorption bands due to their distinct molecular symmetries and resulting vibrational modes. nih.govcdnsciencepub.com For instance, specific wagging, scissoring, and rocking vibrations of the CH₂ group, as well as C-Br stretching vibrations, have been identified and assigned to either the trans or gauche (which corresponds to the cis form in 1,2-disubstituted ethanes, although this compound is an ethene with cis and trans isomers) conformers in related studies of 1,2-dihaloethanes. researchgate.net

Studies on 1,2-dibromoethane, a saturated analog, have shown that infrared electroabsorption spectroscopy can be used to investigate the trans/gauche conformational equilibrium and determine associated thermodynamic parameters in the liquid phase. researchgate.netnycu.edu.tw This technique measures electric-field-induced changes in absorbance, which can be related to changes in conformer populations, particularly for polar conformers like the gauche form (analogous to the cis isomer of this compound) that possess a permanent dipole moment. researchgate.netnycu.edu.tw

Raman Spectroscopic Investigations

Raman spectroscopy has been employed to study the conformational isomerism of 1,2-dibromoethane in different states, including liquid and solutions. acs.orgnih.gov The distinct Raman shifts and intensities for the trans and gauche conformers allow for the determination of their relative populations. acs.orgnih.gov For example, specific Raman lines have been assigned to the trans and cis forms in related dihaloethanes. jst.go.jp

Analysis of cis/trans Isomer Equilibria

Vibrational spectroscopy, both IR and Raman, is crucial for analyzing the equilibrium between the cis and trans isomers of this compound. By monitoring the intensities of characteristic vibrational bands corresponding to each isomer, the relative populations can be determined as a function of temperature or solvent. researchgate.netaip.org This allows for the calculation of thermodynamic parameters such as the enthalpy and entropy differences between the isomers. researchgate.netresearchgate.netaip.org

Studies on 1,2-dibromoethane have shown that the enthalpy differences between the trans and gauche conformers can be determined from the temperature dependence of the ratio of integrated intensities of their respective IR bands. researchgate.net The cis and trans isomers of this compound have been found to have very similar stabilities, with the cis isomer being slightly more stable according to high-level molecular orbital calculations. researchgate.net The interconversion barrier between the two isomers is estimated to be high enough to prevent rapid isomerization at room temperature, allowing for their separation and individual study. rsc.orgrsc.org

Advanced Computational Chemistry Approaches

Computational chemistry, particularly quantum chemical calculations and Density Functional Theory (DFT), provides valuable theoretical insights into the electronic structure, stability, and reactivity of this compound and its isomers.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are used to determine the electronic structure of molecules, including orbital energies, charge distributions, and molecular geometries. For this compound, these calculations can provide detailed information about the electronic differences between the cis and trans isomers. Studies using methods like CASSCF/MRCI have investigated the electronic states of 1,2-dibromoethane, a related molecule, providing insights into their excitation energies. nih.gov

High-level molecular orbital calculations have been employed to confirm the subtle energy difference between the cis and trans isomers of this compound and suggest that the stabilizing hyperconjugative interaction of bromine lone pairs with the C=C antibonding orbital plays a role in the cis effect, where the cis isomer is slightly more stable. researchgate.net

Density Functional Theory (DFT) in Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for calculating molecular properties and predicting chemical reactivity. nih.govfrontiersin.org DFT can be used to analyze reaction pathways, calculate activation barriers, and determine reactivity descriptors such as frontier molecular orbitals (HOMO and LUMO) and Fukui functions. mdpi.comscirp.org

DFT calculations have been applied to study the reaction and bonding structure of 1,2-dibromoethane on surfaces, suggesting possible dissociation pathways and estimating energy barriers for C-Br bond cleavage. researchgate.net While these studies focus on a saturated analog, the principles of using DFT to understand reactivity mechanisms are applicable to this compound. DFT has been shown to be effective in predicting reaction outcomes and understanding the influence of molecular structure on reactivity in various chemical systems. scirp.orgbeilstein-journals.org The application of DFT to this compound can provide theoretical predictions regarding its reaction mechanisms, regioselectivity, and the influence of its isomeric form on its chemical behavior.

| Spectroscopic Technique | Information Provided | Isomers Studied |

| Infrared (IR) | Vibrational modes, conformational equilibrium, thermodynamic parameters | cis, trans |

| Raman | Vibrational modes, conformational equilibrium, thermodynamic parameters | cis, trans |

| Computational Method | Information Provided | Application to this compound |

| Quantum Chemical Calculations | Electronic structure, orbital energies, relative stability | Confirmation of isomer stability |

| Density Functional Theory (DFT) | Reactivity predictions, reaction pathways, energy barriers | Potential for predicting reaction mechanisms |

High-Level Ab Initio Calculations for Thermochemistry

High-level ab initio calculations have been employed to determine the thermochemical properties of this compound isomers, particularly their relative stabilities. These computational approaches aim to provide accurate energy differences that can be compared with experimental findings. Studies utilizing methods such as MP4(STDQ)/6-311++G(3df,3dp)//MP2/6-311++G(3df,3dp) have investigated the energy difference between the cis and trans isomers. wikipedia.org

These calculations have confirmed the subtle experimental energy difference observed between the isomers. wikipedia.org For instance, high-level molecular orbital calculations have indicated that the cis isomer is slightly more stable than the trans isomer. wikipedia.org Specifically, an energy difference of 0.04 kcal/mol, with the cis isomer being lower in energy, has been reported at the MP4(STDQ)/6-311++G(3df,3dp)//MP2/6-311++G(3df,3dp) level of theory. wikipedia.org This calculated value falls within the experimental uncertainty of the energy difference (0.090 ± 0.240 kcal mol⁻¹). wikipedia.org

While specific standard enthalpies of formation for the this compound isomers from high-level ab initio calculations directly were not extensively detailed in the search results, the focus has been on the relative energy difference between the isomers, which is a key thermochemical property influencing their equilibrium populations. Active Thermochemical Tables (ATcT) and related ab initio work have been applied to bromo- and iodo-ethenes, suggesting ongoing efforts in precisely determining the thermochemistry of such halogenated systems. fishersci.ca

Theoretical Characterization of Isomeric Stability and the cis-Effect

The relative stability of the cis and trans isomers of this compound is a subject of interest due to the "cis effect." The cis effect describes the phenomenon where the cis isomer of a 1,2-disubstituted alkene is more stable, or of similar stability, compared to the corresponding trans isomer, which is often contrary to expectations based purely on steric repulsion between substituents. wikipedia.orgsigmaaldrich.com

For this compound, while experimental data suggest nearly equal stability within experimental error, theoretical calculations are capable of reproducing the subtle energy differences. nih.gov The theoretical characterization indicates that electron delocalization mechanisms play a significant role in determining the relative energies of the isomers. sigmaaldrich.com These delocalization effects can counteract or outweigh the expected steric repulsions in the cis isomer. sigmaaldrich.com

The "cis effect" in 1,2-dihaloethenes has been extensively analyzed using both theoretical and experimental methods over several decades. sigmaaldrich.comnih.gov Theoretical models have explored different explanations for the observed stability trends, including the delocalization of lone pairs, "bent bonds," and nonbonded interactions. wikipedia.org Quantitative analyses using NBO theory have been particularly useful in dissecting the energetic contributions of these factors. sigmaaldrich.com

Hyperconjugative Interactions in this compound Isomers

Hyperconjugation, a stabilizing interaction involving the delocalization of electron density from filled orbitals into adjacent antibonding orbitals, is considered a crucial factor in the stability and the manifestation of the cis effect in this compound isomers. wikipedia.orgsigmaaldrich.comnih.gov

Theoretical investigations, often utilizing NBO analysis, have identified specific hyperconjugative interactions that contribute to the relative stability of the cis and trans isomers. sigmaaldrich.comnih.gov A key interaction identified is the stabilizing charge-transfer interaction between the lone pairs on the bromine atoms and the antibonding π* orbital of the C=C double bond. wikipedia.orgsigmaaldrich.com

Studies have suggested that the lone pair delocalization effect (LP effect) is a dominant factor contributing to the stabilization of the cis isomer in 1,2-dihaloethenes. sigmaaldrich.com This effect involves the donation of electron density from the bromine lone pairs into the π*C=C orbital. sigmaaldrich.comnih.gov The origin of the preference for this LP effect in the cis isomer has been explored using concepts like orbital phase theory, suggesting that cyclic orbital interaction is continuous only in the cis isomers of 1,2-dihaloethenes. sigmaaldrich.com

Besides lone pair delocalization, periplanar hyperconjugative interactions (synperiplanar and antiperiplanar effects) have also been considered, although the LP effect appears to be more significant in the context of the cis effect in these systems. sigmaaldrich.comnih.gov The total amount of LP effect has been found to be greater than that of periplanar effects, making it the dominant factor for the cis effect. sigmaaldrich.com

Applications of 1,2 Dibromoethylene in Advanced Organic Synthesis and Materials Science

Utility as a Synthetic Building Block

1,2-Dibromoethylene serves as a versatile synthetic building block in organic chemistry. Its structure, featuring a double bond and labile bromine atoms, allows it to participate in a variety of reactions crucial for constructing more complex molecules. The compound can undergo addition reactions across the double bond and substitution reactions where the bromine atoms are replaced by other functional groups. fishersci.co.uk

Research indicates that this compound can be utilized in the bromination of carbanions, acting as a source of bromine to introduce this halogen into organic molecules. fishersci.co.uk Furthermore, it has been reported to play a role in activating magnesium for the preparation of certain Grignard reagents. In this process, this compound reacts with magnesium to generate ethylene (B1197577) and magnesium bromide, which helps to expose a more reactive surface of the magnesium metal to the organic halide substrate. fishersci.co.uk

Role in Fine Chemical and Precursor Synthesis

This compound is an important intermediate in the synthesis of various fine chemicals and precursors. It is employed in the production of pyrethroid insecticides, such as deltamethrin. fishersci.co.uk Additionally, it serves as a precursor for the synthesis of vinyl bromide, a compound used in the production of some fire retardants. fishersci.co.uk The compound is also highlighted as a useful intermediate in the synthesis of dyes and pharmaceuticals. nih.govfishersci.firesearchgate.net

Polymerization Monomer for Advanced Materials

The presence of the carbon-carbon double bond in this compound makes it a suitable monomer for various polymerization reactions, leading to the formation of advanced polymeric materials.

Addition Polymerization of this compound

This compound can undergo addition polymerization, where the double bonds between the carbon atoms break and form single bonds, linking the monomers together into long polymer chains. herts.ac.uknih.govfishersci.at This process results in a polymer backbone composed of repeating –[CBrH-CBrH]– units. The structure of the resulting polymer is a long chain of carbon atoms with bromine atoms attached. herts.ac.uknih.gov

Conjugated Polymer Synthesis via Organometallic Coupling Reactions

This compound is particularly valuable in the synthesis of π-conjugated polymers through organometallic coupling reactions.

Dehalogenative polycondensation of this compound using a nickel(0) complex has been shown to yield polyacetylene. This reaction involves the removal of halogen atoms from adjacent monomer units, leading to the formation of a conjugated polymer backbone. Research indicates that this method with a Ni(0) complex gives a black polymer whose infrared spectrum is consistent with that of trans-polyacetylene. fishersci.comuni.luchemspider.com

Environmental Transformation Mechanisms of 1,2 Dibromoethylene: Chemical Aspects

Atmospheric Degradation Pathways

In the atmosphere, 1,2-dibromoethylene is primarily present in the vapor phase due to its vapor pressure. nih.gov Its degradation in the ambient atmosphere is influenced by reactions with photochemically-produced species, notably hydroxyl radicals and ozone molecules. nih.gov The rate of atmospheric decomposition is dependent on the concentrations of these reactive species. nih.gov

Reaction with Photochemically-Produced Hydroxyl Radicals

The reaction with photochemically-produced hydroxyl radicals (•OH) is a significant atmospheric degradation pathway for this compound. nih.govindustrialchemicals.gov.au Hydroxyl radicals are highly reactive and play a crucial role in the removal of many pollutants from the troposphere. wikipedia.orgiiab.me

Rate constants for the vapor-phase reaction of this compound with hydroxyl radicals have been estimated. For the cis-isomer, the rate constant is approximately 3.8X10⁻¹² cm³/molecule-sec at 25 °C, while for the trans-isomer, it is approximately 4.3X10⁻¹² cm³/molecule-sec at 25 °C. nih.gov These rate constants were determined using a structure estimation method. nih.gov

Based on these rate constants, atmospheric half-lives can be estimated. At an atmospheric concentration of 5X10⁵ hydroxyl radicals per cm³, the estimated atmospheric half-life for the cis-isomer is about 2.8 days, and for the trans-isomer, it is about 2.5 days. nih.gov This indicates that the reaction with hydroxyl radicals contributes significantly to the removal of this compound from the atmosphere.

| Isomer | Rate Constant (cm³/molecule-sec at 25 °C) | Estimated Atmospheric Half-life (days) (at 5x10⁵ •OH/cm³) |

|---|---|---|

| cis-1,2-Dibromoethylene | 3.8 x 10⁻¹² | ~2.8 |

| trans-1,2-Dibromoethylene | 4.3 x 10⁻¹² | ~2.5 |

While reaction with ozone also contributes to atmospheric degradation, its estimated half-life is significantly longer (hundreds of days) compared to the reaction with hydroxyl radicals. nih.gov

Volatilization Dynamics from Environmental Media

Volatilization is a crucial process influencing the fate of this compound in various environmental compartments, including water and soil. Due to its physical properties, such as its vapor pressure and relatively low sorption potential, this compound can readily transfer from condensed phases to the atmosphere. nih.govnih.gov

When released to surface waters, volatilization is considered the most important removal process for this compound. nih.govcdc.govwho.int Estimated volatilization half-lives from surface waters typically range from 1 to 16 days, depending on conditions such as water flow and depth. nih.govcdc.gov

In soil, this compound is also subject to volatilization, particularly from surface layers and moist soil. industrialchemicals.gov.aunih.gov Its high vapor pressure and relatively low organic carbon normalized adsorption coefficient (Koc), estimated as 29, indicate that it is highly mobile in soil and prone to volatilization and leaching. nih.govindustrialchemicals.gov.aunih.gov Studies have shown that a significant portion of applied this compound can be lost from soils through volatilization. nih.gov However, a small fraction may become strongly sorbed to soil micropores, where it can persist for extended periods and be resistant to rapid volatilization, leaching, or degradation. nih.govcdc.govwho.int

The Henry's Law constant, which describes the partitioning of a chemical between water and air, further supports the significance of volatilization. A measured Henry's Law constant of 65.9 Pa-m³/mol at 25°C for this compound indicates that it is moderately volatile from water and moist soil. industrialchemicals.gov.au

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are effective for producing 1,2-dibromoethylene, and how do reaction conditions influence isomer ratios?

- Methodology : The compound is typically synthesized via bromination of acetylene or dehydrohalogenation of 1,1,2,2-tetrabromoethane. For example, brominating acetylene with HBr in the presence of a catalyst (e.g., FeCl₃) yields a mixture of cis- and trans-1,2-dibromoethylene . Reaction temperature and solvent polarity significantly affect isomer distribution: lower temperatures favor the cis isomer due to kinetic control, while higher temperatures promote thermodynamic stabilization of the trans isomer .

Q. How can researchers separate and characterize the cis- and trans-isomers of this compound?

- Methodology : Gas chromatography (GC) with a polar stationary phase (e.g., Carbowax) effectively separates isomers based on boiling point differences (cis: ~110°C; trans: ~112°C) . Nuclear Magnetic Resonance (NMR) spectroscopy distinguishes isomers via coupling constants (cis: J = 10–12 Hz; trans: J = 2–4 Hz) . Crystallization in ethanol at controlled temperatures can also isolate isomers .

Q. What spectroscopic techniques are critical for identifying this compound in reaction mixtures?

- Methodology :

- IR Spectroscopy : C-Br stretching vibrations appear at 550–650 cm⁻¹, while C=C stretches are observed near 1600 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 184/186 (Br isotope pattern) and fragmentation patterns (e.g., loss of Br₂ at m/z 104) confirm identity .

- UV-Vis : Absorption near 210 nm correlates with the π→π* transition of the C=C bond .

Advanced Research Questions

Q. What reaction mechanisms govern the bromination of ethylene derivatives to form this compound?

- Methodology : Two pathways are proposed:

- Electrophilic Addition : Bromine attacks ethylene’s π bond, forming a bromonium ion intermediate. Anti-addition yields the trans isomer, while steric hindrance in bulky solvents may favor cis .

- Radical Chain Mechanism : Initiation by UV light generates Br radicals, which abstract hydrogen from ethylene, followed by Br₂ addition. This pathway dominates in non-polar solvents . Computational studies (e.g., DFT) can model transition states to validate mechanisms .

Q. How do computational methods like DFT elucidate the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and bond dissociation energies. For example:

- HOMO-LUMO gaps predict susceptibility to nucleophilic/electrophilic attacks .

- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the trans isomer .

- Transition state modeling explains regioselectivity in Diels-Alder reactions involving dienophiles .

Q. What environmental degradation pathways exist for this compound, and how do they impact ecotoxicity assessments?

- Methodology : Hydrolysis studies in aqueous buffers (pH 5–9) show slow degradation to dibromoethanol, with half-lives >100 days . Photolysis under UV light (λ = 254 nm) generates brominated radicals, which form secondary pollutants like bromoform . Biodegradation assays with Pseudomonas spp. indicate limited microbial metabolism, necessitating remediation strategies like advanced oxidation processes (AOPs) .

Q. How do dielectric constant measurements inform the intermolecular interactions of this compound isomers?

- Methodology : Dielectric constants (cis: 7.7; trans: 5.7 at 25°C) reflect dipole moment differences (cis: ~2.1 D; trans: ~0 D) . These values correlate with solubility in polar solvents (e.g., acetone) and guide applications in polymer chemistry, where cis isomers enhance dielectric properties in fluoropolymers .

Q. What molecular mechanisms underlie the toxicity of this compound in mammalian systems?

- Methodology : In vitro assays (e.g., hepatic microsomes) demonstrate metabolic activation via cytochrome P450, forming reactive epoxides that alkylate DNA (e.g., N7-guanine adducts) . Comparative studies with 1,2-dichloroethylene show brominated analogs exhibit higher acute toxicity (LD₅₀: 120 mg/kg in rats) due to greater lipid solubility and membrane disruption .

Data Contradictions and Resolution

- Isomer Stability : Some studies report trans isomer dominance under thermodynamic control , while others observe cis prevalence in polar solvents due to solvation effects . Resolution requires controlled experiments with standardized solvents and temperatures.

- Dielectric Constants : Discrepancies in reported values (e.g., cis: 7.7 vs. 5.7) may stem from measurement techniques (e.g., static vs. dynamic methods) or impurity levels . Ultra-pure samples and calibrated instrumentation are critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.